

Technical Application Note: Analytical Characterization of 3-Formyl-N-methylbenzamide

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Compound of Interest

Compound Name: 3-Formyl-N-methylbenzamide

CAS No.: 183739-65-3

Cat. No.: B065449

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Introduction & Scope

3-Formyl-N-methylbenzamide (CAS: 104978-83-8) is a critical synthetic intermediate, most notably utilized in the manufacturing of Poly (ADP-ribose) polymerase (PARP) inhibitors such as Rucaparib (Rubraca). Its structure comprises a benzene ring substituted meta- by a reactive formyl group (-CHO) and an N-methylcarboxamide moiety.

The duality of its functional groups presents specific analytical challenges:

- **Reactivity:** The aldehyde is prone to oxidation (to carboxylic acid) or reduction (to alcohol) during storage and sample preparation.
- **Chromatography:** The amide functionality requires pH control to prevent peak tailing, while the aldehyde prohibits the use of primary amine buffers (e.g., TRIS) due to Schiff base formation.

This guide provides a validated approach to the structural characterization and quantitative assay of this molecule, ensuring the high purity required for GMP downstream processing.

Structural Identification (The "Fingerprint") Nuclear Magnetic Resonance (NMR) Spectroscopy

The structure is unambiguously confirmed via

¹H-NMR. The spectrum is distinct due to the deshielded aldehyde proton and the coupling of the N-methyl group.

Protocol:

- Solvent: DMSO-

(Preferred for solubility and preventing exchange of the amide proton).

- Concentration: 10 mg/mL.
- Reference: TMS (0.00 ppm).

Diagnostic Signals (Predicted & Literature Supported): | Moiety | Chemical Shift (

, ppm) | Multiplicity | Integration | Assignment Logic | | :--- | :--- | :--- | :--- | :--- | | -CHO | 10.05 - 10.15 | Singlet (s) | 1H | Distinctive aldehyde proton; highly deshielded. | | -NH- | 8.60 - 8.80 | Broad (br) | 1H | Amide proton; chemical shift varies with concentration/solvent. | | Ar-H | 8.30 - 8.40 | Singlet (s) | 1H | H2 position (between substituents); most deshielded aromatic. | | Ar-H | 8.00 - 8.15 | Doublet (d) | 2H | H4/H6 positions; ortho to carbonyls. | | Ar-H | 7.65 - 7.75 | Triplet (t) | 1H | H5 position; meta to carbonyls. | | -CH

| 2.80 - 2.85 | Doublet (d) | 3H | N-Methyl group; couples with NH (

Hz). |

Mass Spectrometry (LC-MS)

- Ionization Mode: Electrospray Ionization (ESI), Positive Mode (

).

- Target Mass:

- Molecular Weight: 163.17 g/mol .[1]

- Observed Ion (

): 164.2 (

).

- Fragmentation: High collision energy may show loss of the methyl-amine group (Da) or CO loss from the aldehyde.

Chromatographic Purity (HPLC Protocol)

This method separates the parent aldehyde from its two primary degradation products: 3-Carboxy-N-methylbenzamide (Oxidation Impurity) and 3-(Hydroxymethyl)-N-methylbenzamide (Reduction Impurity).

Method Parameters[1][2][3]

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus or Waters XBridge), mm, 3.5 μm .
- Mobile Phase A: 0.1% Formic Acid in Water (Acidic pH keeps the potential acid impurity protonated, improving retention and peak shape).
- Mobile Phase B: Acetonitrile (HPLC Grade).
- Flow Rate: 1.0 mL/min.
- Detection: UV at 254 nm (Benzamide absorption max) and 280 nm (Aldehyde specificity).
- Column Temp: 30°C.

Gradient Table

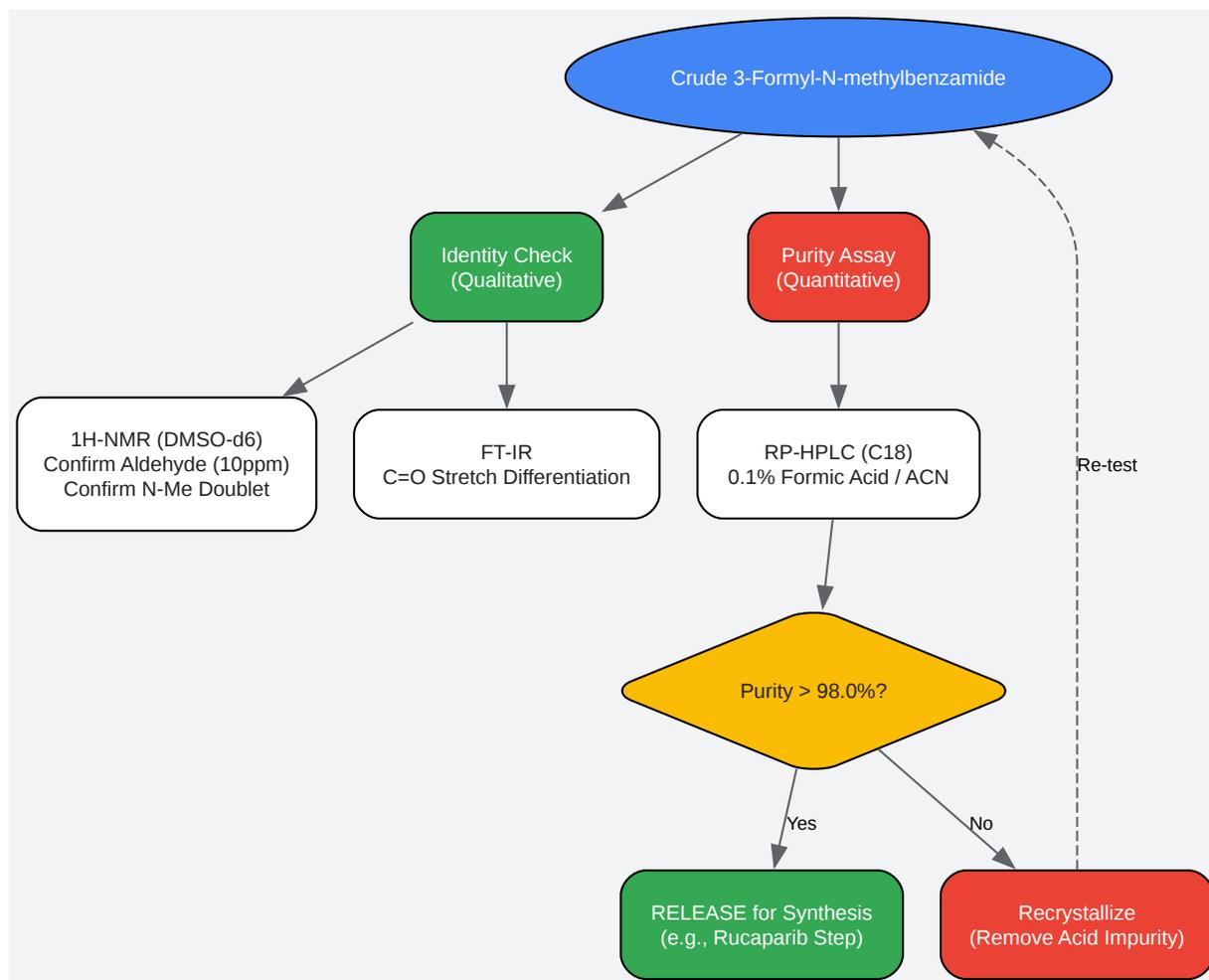
Time (min)	% Mobile Phase A	% Mobile Phase B	Event
0.0	95	5	Equilibration
2.0	95	5	Isocratic Hold
15.0	40	60	Linear Gradient
18.0	5	95	Wash
20.0	95	5	Re-equilibration

Sample Preparation (Critical)

- Diluent: 50:50 Water:Acetonitrile.[2][3]
- Precaution: Do not use methanol as a diluent if the sample will sit for >4 hours, as hemiacetal formation can occur with the aldehyde, creating a "ghost" peak.
- Vials: Amber glass to prevent photo-oxidation of the aldehyde.

Analytical Workflow & Logic

The following diagram illustrates the decision matrix for characterizing this intermediate, differentiating between "Release Testing" (Routine) and "Characterization" (Deep Dive).

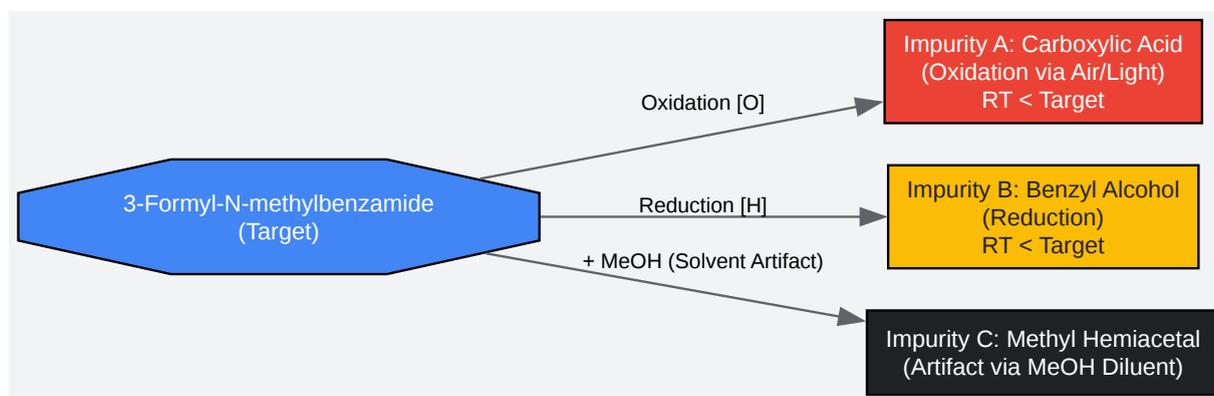


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Figure 1: Analytical workflow for the qualification of **3-Formyl-N-methylbenzamide** intermediates.

Impurity Profiling Logic

Understanding the chemical behavior of the aldehyde is vital for interpreting HPLC chromatograms. The diagram below details the degradation pathways that must be monitored.



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Figure 2: Degradation pathways and potential impurities. Note that Impurity C is a method artifact, not a synthetic byproduct.

References

- National Center for Biotechnology Information (2023). PubChem Compound Summary for CID 22051433, **3-formyl-N-methylbenzamide**. Retrieved from [\[Link\]](#)
- World Intellectual Property Organization (2023). WO2023167475 - Improved Preparation Method for Rucaparib. (Describes the use of formyl/cyano benzamide intermediates). Retrieved from [\[Link\]](#)
- Kulik, A., et al. (2011). HPLC method for identification and quantification of benzimidazole derivatives. [2][3][4] (Reference for general benzamide/amide HPLC conditions using acidic mobile phases). Acta Poloniae Pharmaceutica. [2][4] Retrieved from [\[Link\]](#)

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Sources

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- [3. researchgate.net \[researchgate.net\]](#)
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